molecular formula C22H18ClF3N6O B8103713 ATX inhibitor 5

ATX inhibitor 5

Cat. No.: B8103713
M. Wt: 474.9 g/mol
InChI Key: VHRNHTUEITYZIH-VPUKRXIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATX Inhibitor 5 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. By inhibiting autotaxin, this compound has potential therapeutic applications in treating diseases such as cancer, fibrosis, and cardiovascular disorders .

Scientific Research Applications

ATX Inhibitor 5 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATX Inhibitor 5 involves a series of chemical reactions, typically starting with the preparation of a core scaffold, followed by functional group modifications to enhance its inhibitory activity. The synthetic route may include steps such as:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Optimization of the compound’s properties through various chemical modifications.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity. This process may include:

Chemical Reactions Analysis

Types of Reactions: ATX Inhibitor 5 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of specific functional groups to enhance the compound’s stability and activity.

    Reduction: Reduction of certain groups to achieve the desired chemical structure.

    Substitution: Introduction of various substituents to improve the compound’s binding affinity and selectivity.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituents: Various halides or alkyl groups introduced under controlled conditions.

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .

Mechanism of Action

ATX Inhibitor 5 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the downstream signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and the associated signaling cascades .

Comparison with Similar Compounds

    GLPG1690: Another autotaxin inhibitor with a similar mechanism of action but different chemical structure.

    BBT-877: A potent autotaxin inhibitor currently in clinical trials.

    BLD-0409: An autotaxin inhibitor with unique structural features and therapeutic potential.

Uniqueness of ATX Inhibitor 5: this compound stands out due to its specific binding affinity and selectivity for autotaxin, as well as its favorable pharmacokinetic properties. Compared to other similar compounds, this compound may offer improved efficacy and reduced side effects, making it a promising candidate for further development .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N6O/c23-16-6-4-14(5-7-16)11-29-31-21(33)32-9-8-19-18(12-32)20(28-13-27-19)30-17-3-1-2-15(10-17)22(24,25)26/h1-7,10-11,13H,8-9,12H2,(H,31,33)(H,27,28,30)/b29-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRNHTUEITYZIH-VPUKRXIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)NN=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N/N=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.